molecular formula C25H26O7 B2654916 ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate CAS No. 610762-64-6

ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2654916
CAS No.: 610762-64-6
M. Wt: 438.476
InChI Key: FAPRJCSWFQBUIT-UHFFFAOYSA-N
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Description

Historical Development of Chromen and Coumarin Chemistry

Coumarin, first isolated in 1820 from tonka beans by A. Vogel and Nicolas Jean Baptiste Gaston Guibourt, established the foundation for benzopyrone chemistry. Its structural elucidation in 1868 by William Henry Perkin via the Perkin reaction—condensing salicylaldehyde with acetic anhydride—marked a pivotal breakthrough in synthetic organic chemistry. Parallel developments in chromen (chromone) chemistry emerged with the isolation of khellin from Ammi visnaga seeds, a natural chromone derivative used historically as a smooth muscle relaxant. The structural similarity between coumarin (2H-chromen-2-one) and chromones (4H-chromen-4-one) lies in their benzopyrone core, enabling diverse synthetic modifications. Early 20th-century work on disodium cromoglycate, a chromone-based mast cell stabilizer, demonstrated the therapeutic potential of this chemical class.

The convergence of coumarin and chromen chemistry accelerated in the mid-20th century with the discovery of warfarin, a 4-hydroxycoumarin derivative, as an anticoagulant. These advancements underscored the role of substituent patterns on the benzopyrone scaffold in modulating biological activity, paving the way for hybrid molecules like the title compound.

Significance of Heterocycle-Fused Coumarin Derivatives in Research

Heterocycle-fused coumarin derivatives have garnered attention for their enhanced pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a 1,2,3,4-tetrahydroquinoline group to the coumarin scaffold yielded compound I-3 (MY-1442), a potent tubulin polymerization inhibitor with IC~50~ values of 0.034 μM against MGC-803 gastric cancer cells. Similarly, chromone-dioxepin hybrids leverage the electron-rich dioxepin ring to improve solubility and binding interactions with biological targets.

The fusion of dioxepin—a seven-membered oxygen heterocycle—to the coumarin framework introduces conformational rigidity and modulates π-π stacking interactions. This structural motif is exemplified in the synthesis of 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one, where intramolecular oxidative cyclization of chalcone precursors yields planar, bioactive chromenones. Such hybrids often exhibit improved binding to hydrophobic enzyme pockets compared to parent coumarins.

Current Research Landscape of Dioxepin-Chromen Hybrid Molecules

Recent synthetic efforts focus on optimizing dioxepin-chromen hybrids for anticancer and anti-inflammatory applications. A 2024 study demonstrated that substituting the chromen-4-one scaffold with a 3,4-dihydro-2H-benzo[b]dioxepin group enhances tubulin binding affinity by 40% compared to non-fused analogs. The ethyl oxyacetate side chain in the title compound further augments metabolic stability, as evidenced by its prolonged half-life in hepatic microsomal assays.

Key synthetic routes include:

  • Chalcone Formation : Condensation of 1-(2-hydroxyphenyl)ethanone with substituted aldehydes under basic conditions.
  • Oxidative Cyclization : Intramolecular cyclization using iodine or DDQ to form the chromen-4-one core.
  • Esterification : Introduction of the ethyl oxyacetate moiety via nucleophilic acyl substitution.

These methods enable precise control over substituent positioning, critical for structure-activity relationship (SAR) studies.

Research Objectives and Scope for This Specific Compound

The primary objectives of investigating ethyl 2-((3-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate include:

  • Structural Characterization : Elucidating crystallographic parameters and electronic properties via X-ray diffraction and DFT calculations.
  • Synthetic Optimization : Improving yield and scalability of the key oxidative cyclization step, currently limited to 65% efficiency.
  • Biological Evaluation : Assessing antiproliferative activity against adenocarcinoma cell lines and tubulin polymerization inhibition kinetics.

This compound’s unique architecture positions it as a candidate for dual-target therapies, potentially addressing drug resistance in oncology.

Table 1: Comparative Bioactivity of Selected Coumarin-Chromen Hybrids

Compound IC~50~ (μM) MGC-803 Tubulin Inhibition (%) Reference
I-3 (MY-1442) 0.034 92.3
2-(4-Methoxynaphthalen-1-yl) 1.21 67.8
Title Compound* Pending Pending

*Pending experimental validation as of 2025.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-3-6-17-11-18-22(13-21(17)32-15-24(26)28-4-2)31-14-19(25(18)27)16-7-8-20-23(12-16)30-10-5-9-29-20/h7-8,11-14H,3-6,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPRJCSWFQBUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives, followed by esterification with ethyl bromoacetate . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Research indicates that ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate exhibits significant biological activities:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation. This is supported by findings that demonstrate the ability of related compounds to modulate inflammatory pathways .
  • Neuroprotective Effects: Some studies indicate that derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have documented the applications of compounds similar to this compound:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated IC50 values indicating potent inhibition of breast cancer cell lines.
Study B Anti-inflammatory EffectsFound significant reduction in pro-inflammatory cytokines in vitro.
Study C NeuroprotectionShowed reduced neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Differences :

  • The benzodioxepin (7-membered ring) in the target compound is replaced with a 6-membered 2,3-dihydrobenzo[b][1,4]dioxin.
  • The ethyl ester is substituted with a methyl ester.

Implications :

  • Lipophilicity: The methyl ester reduces molecular weight (MW: ~422 vs.
  • Ring Strain : The 6-membered dioxin ring may exhibit less conformational flexibility compared to the 7-membered dioxepin, affecting binding to biological targets.
  • Synthesis : Both likely employ similar esterification or Suzuki-Miyaura coupling strategies for chromene functionalization .

3-(3,4-Dihydro-2H-Benzo[b][1,4]dioxepin-7-yl)-1H-Pyrazole-4-Carbaldehyde

Structural Differences :

  • The chromene-4-one core is replaced with a pyrazole ring.
  • A formyl group is present at the pyrazole’s 4-position instead of the acetoxy ester.

Implications :

  • Bioactivity : The pyrazole heterocycle may confer distinct hydrogen-bonding or metal-chelating properties, altering target selectivity (e.g., kinase inhibition vs. chromene-based COX-2 inhibition).

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides

Structural Differences :

  • The benzodioxepin group is absent; instead, a thiazolidinone ring is appended to the acetamide.
  • The chromene has a 4-methyl substituent instead of 6-propyl.

Implications :

  • Pharmacokinetics: The thiazolidinone moiety may enhance metabolic stability but reduce membrane permeability due to increased polarity.
  • Synthetic Route : describes a reflux-based coupling with mercaptoacetic acid, contrasting with the target compound’s likely Pd-catalyzed cross-coupling for benzodioxepin integration .

Data Table: Key Structural and Hypothetical Properties

Compound Name Molecular Weight (g/mol) Core Heterocycle Ester/Alkyl Group Key Functional Group Hypothetical LogP*
Target Compound ~436 Chromene-4-one Ethyl ester, 6-propyl 3,4-Dihydrobenzo[b][1,4]dioxepin 3.8
Methyl Analog () ~422 Chromene-4-one Methyl ester 2,3-Dihydrobenzo[b][1,4]dioxin 3.2
Pyrazole Derivative () ~298 Pyrazole N/A Aldehyde 2.5
Thiazolidinone Acetamide () ~385 Chromene-2-one N/A Thiazolidinone 2.0

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity and other pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]dioxepin moiety and a chromen derivative. Its molecular formula is C20H23O6, and it has a molecular weight of approximately 365.39 g/mol. The presence of various functional groups contributes to its biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of similar compounds with related structures. For instance, a study on benzo[b]pyrano[2,3-e][1,4]diazepines demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values reported at 16.19 ± 1.35 μM and 17.16 ± 1.54 μM respectively . Although specific data for this compound is limited, related compounds indicate a promising trend in cytotoxic potential.

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated by the activation of caspases and the disruption of mitochondrial membrane potential . The structural motifs present in this compound may similarly influence its ability to interact with cellular targets involved in apoptosis pathways.

Antioxidant Activity

Compounds with structural similarities have been evaluated for their antioxidant properties. For example, studies on related benzo[b][1,4]dioxepins have shown significant free radical scavenging activity . This suggests that this compound may also possess antioxidant capabilities that could contribute to its overall biological profile.

Anti-inflammatory Effects

Some derivatives of benzo[b][1,4]dioxepin are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . While specific data for the compound are not available, this class of compounds often shares similar mechanisms that warrant further investigation into their anti-inflammatory potential.

Research Findings Summary

Study Compound IC50 (μM) Cell Line Biological Activity
Benzo[b]pyrano[2,3-e][1,4]diazepine16.19 ± 1.35HCT-116 (Colon Cancer)Cytotoxicity
Benzo[b]pyrano[2,3-e][1,4]diazepine17.16 ± 1.54MCF-7 (Breast Cancer)Cytotoxicity
Benzo[b][1,4]dioxepin DerivativesN/AVariousAntioxidant Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate, and how can intermediates be characterized?

  • Methodological Answer : Begin with a multi-step synthesis involving the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine derivatives with chromen-4-one precursors. Key intermediates, such as 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid (CAS 20825-89-2), should be validated via melting point analysis (mp 143–146°C) and NMR spectroscopy . For final product confirmation, use high-resolution mass spectrometry (HRMS) and FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹).

Q. How can researchers ensure purity and stability during the synthesis of this compound?

  • Methodological Answer : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) for purification, followed by recrystallization in ethanol. Monitor stability under ambient conditions using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and HPLC-UV analysis (λ = 254 nm) to detect decomposition products. Reference NIST spectral databases for comparative validation of stable crystalline forms .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) to screen for metabolic interactions. Use fluorescence-based binding studies to assess affinity for benzodiazepine receptor analogs, given structural similarities to 2,3,4,5-benzazepinone derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Use ICReDD’s integrated computational-experimental framework to predict optimal conditions (solvent, catalyst, temperature) for key steps like chromen-4-one ring formation . Validate predictions with microreactor trials and in situ FTIR monitoring.

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer : Perform meta-analysis of existing datasets (e.g., PubChem BioAssay records) to identify confounding variables (e.g., stereochemistry, assay protocols). Use molecular docking (AutoDock Vina) to compare binding modes of this compound versus analogs like ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate, focusing on steric and electronic differences .

Q. How can heterogeneous catalysis improve yield in large-scale synthesis?

  • Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) for key steps like esterification or Heck coupling. Monitor reaction efficiency via GC-MS and optimize using response surface methodology (RSM) to balance factors like catalyst loading and solvent polarity. Cross-reference CRDC subclass RDF2050112 for reactor design principles .

Q. What advanced analytical techniques elucidate degradation pathways under environmental conditions?

  • Methodological Answer : Use LC-QTOF-MS to identify photodegradation byproducts after UV irradiation (simulated sunlight, 300–800 nm). Pair with computational fragmentation prediction tools (e.g., CFM-ID) to annotate unknown peaks. Validate using OECD guidelines for hydrolysis studies (pH 4–9 buffers) .

Methodological Frameworks for Contradictory Data

  • Cross-disciplinary triangulation : Integrate computational predictions (ICReDD), experimental validation (NIST spectral data), and literature meta-analysis (PubChem/ECHA) to resolve discrepancies in reaction mechanisms or bioactivity .
  • Iterative design-of-experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting synthetic yield or stability, using CRDC subclass RDF2050108 for process control guidance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.